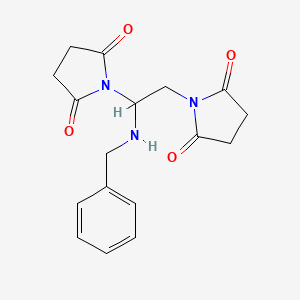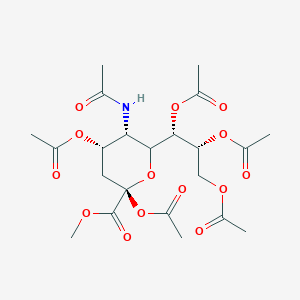![molecular formula C18H16N2O B14463578 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole CAS No. 67484-43-9](/img/structure/B14463578.png)
7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole is a tetracyclic natural product belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a well-known alkaloid first isolated from the plant Ochrosia elliptica in 1959 . The compound has garnered significant attention due to its potential biological activities, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole typically involves a series of cyclization and coupling reactions. One common method includes the rearrangement of 9-allyl-6-methoxy-1,4-dimethylcarbazole to the 8-allyl isomer, followed by further cyclization steps . Another approach involves regioselective bromination and subsequent substitution reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of reduced derivatives with different biological activities.
Substitution: Common substitution reactions include bromination and ipso substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Bromine or other halogenating agents for bromination reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with DNA and proteins.
Mécanisme D'action
The compound exerts its effects primarily through:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell death.
Kinase Inhibition: Interacts with various kinases, affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
Ellipticine: Shares a similar structure and biological activity profile.
9-Methoxyellipticine: A derivative with enhanced cytotoxic activity due to the presence of a methoxy group at the C-9 position.
Olivacine: Another pyridocarbazole alkaloid with significant antitumor activity.
Uniqueness: 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole is unique due to its specific substitution pattern, which influences its biological activity and potential applications. Its methoxy group at the C-7 position and dimethyl groups at C-5 and C-11 contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
67484-43-9 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
7-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-14-9-19-8-7-12(14)11(2)17-16(10)13-5-4-6-15(21-3)18(13)20-17/h4-9,20H,1-3H3 |
Clé InChI |
ZDCKQJYKIULPOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC=C4OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)





![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)






